6-(3-propan-2-ylphenoxy)pyridin-3-amine
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Overview
Description
6-(3-propan-2-ylphenoxy)pyridin-3-amine is a chemical compound with the molecular formula C14H16N2O2 It is characterized by the presence of a pyridine ring substituted with an amine group and an ether linkage to a phenyl group bearing an isopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-propan-2-ylphenoxy)pyridin-3-amine typically involves the reaction of 3-(1-methylethyl)phenol with 3-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-propan-2-ylphenoxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
6-(3-propan-2-ylphenoxy)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3-propan-2-ylphenoxy)pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 6-{[3-(1-Methylethyl)phenyl]oxy}-2-pyridinamine
- 6-{[3-(1-Methylethyl)phenyl]oxy}-4-pyridinamine
Uniqueness
6-(3-propan-2-ylphenoxy)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
6-(3-propan-2-ylphenoxy)pyridin-3-amine |
InChI |
InChI=1S/C14H16N2O/c1-10(2)11-4-3-5-13(8-11)17-14-7-6-12(15)9-16-14/h3-10H,15H2,1-2H3 |
InChI Key |
ZKYXOCLYPZRQDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2=NC=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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